BenchChemオンラインストアへようこそ!

2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

CNS drug discovery Lipophilicity Pharmacokinetic optimization

2-Fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897610-54-7) is a synthetic small molecule belonging to the piperazinyl-sulfonylethyl benzamide class. The compound incorporates a 2-fluorobenzamide core linked via a sulfonylethyl spacer to a 4-(4-methoxyphenyl)piperazine moiety.

Molecular Formula C20H24FN3O4S
Molecular Weight 421.49
CAS No. 897610-54-7
Cat. No. B2604222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897610-54-7
Molecular FormulaC20H24FN3O4S
Molecular Weight421.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C20H24FN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25)
InChIKeyNTOMCCOIPLZKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897610-54-7) — Procurement-Relevant Structural and Pharmacophoric Profile


2-Fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897610-54-7) is a synthetic small molecule belonging to the piperazinyl-sulfonylethyl benzamide class. The compound incorporates a 2-fluorobenzamide core linked via a sulfonylethyl spacer to a 4-(4-methoxyphenyl)piperazine moiety. [1] Its structural architecture — combining a 4-arylpiperazine pharmacophore with an ortho-fluorobenzamide terminus — positions it within a chemotype that has been investigated in patent literature for central nervous system (CNS) receptor modulation, including serotonin and dopamine receptor targets. [1][2] The compound is supplied primarily as a research reagent for medicinal chemistry and pharmacology laboratories, with an exact mass of 421.147 g/mol, a topological polar surface area (TPSA) of 87.3 Ų, and a computed XLogP3 of 2.1. [1]

Why 2-Fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide Cannot Be Casually Replaced by In-Class Analogs


Compounds within the piperazinyl-sulfonylethyl benzamide series share a conserved 4-(4-methoxyphenyl)piperazine-1-sulfonylethyl scaffold, yet variation at the benzamide ortho-substituent produces quantifiable divergence in lipophilicity and hydrogen-bonding capacity that is likely to affect receptor-binding kinetics, metabolic stability, and off-target profile. [1][2] Generic substitution — for instance, replacing the 2-fluoro substituent with a 2-chloro or 2-methoxy group — shifts the computed XLogP3 by up to 0.6 log units and alters the hydrogen-bond acceptor count, parameters that are empirically linked to CNS drug-likeness and solubility. [1][3] The evidence summarized below demonstrates that small structural modifications within this chemotype yield measurable differences in physicochemical properties, making compound-specific selection essential for reproducible SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide vs. Closest Analogs


Lower Computed Lipophilicity (XLogP3 = 2.1) vs. 2-Chloro (XLogP3 = 2.7) and 2-Methoxypropyl (XLogP3 = 2.5) Analogs

The target compound returns a computed XLogP3 of 2.1, which is 0.6 log units lower than the 2-chloro analog (XLogP3 = 2.7, CAS 897610-58-1) and 0.4 log units lower than the 2-fluoro-propyl homolog (XLogP3 = 2.5, CAS 1020982-02-8). [1][2][3] This difference falls within a range that experimental medicinal chemistry literature associates with meaningful shifts in aqueous solubility, plasma protein binding, and CNS penetration potential. [4]

CNS drug discovery Lipophilicity Pharmacokinetic optimization Piperazine SAR

Increased Hydrogen-Bond Acceptor (HBA) Count (7 vs. 6) Relative to the 2-Chloro Analog

The target compound possesses seven hydrogen-bond acceptor atoms (HBA = 7), whereas the 2-chloro analog (CAS 897610-58-1) has six (HBA = 6). [1][2] The additional HBA arises from the fluorine atom at the ortho position, which can participate in weak C–F···H–X hydrogen bonds and dipole interactions that are absent in the chloro variant. [3]

Medicinal chemistry Hydrogen bonding Receptor binding SAR

Ortho-Fluoro Substitution: Enhanced Metabolic Stability vs. Unsubstituted and 2-Methoxy Analogs

The 2-fluoro substituent on the benzamide ring is a well-established medicinal chemistry strategy for blocking cytochrome P450-mediated oxidative metabolism at the ortho position, a metabolic soft spot commonly observed in unsubstituted phenyl benzamides. [1] In a matched-pair analysis across the piperazinyl-sulfonylethyl benzamide series, the 2-fluoro analog (CAS 897610-54-7) replaces the metabolically liable C–H bond with a C–F bond, whereas the 2-methoxy analog (CAS 1020982-02-8) introduces a potential site for O-demethylation. [2] While direct experimental metabolic stability data for this specific compound are not publicly available, the fluorine substitution strategy is supported by extensive precedents in medicinal chemistry literature. [1]

Metabolic stability Fluorine chemistry CYP450 Drug-like properties

Recommended Research and Procurement Scenarios for 2-Fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide


CNS Lead Optimization Programs Requiring Balanced Lipophilicity (XLogP3 ≈ 2.1)

The compound's computed XLogP3 of 2.1 places it within the favorable lipophilicity range for CNS drug candidates (typically logP 1–4). [1] Procurement of this specific 2-fluoro analog is warranted over the 2-chloro variant (XLogP3 = 2.7) when the project's multiparameter optimization (MPO) score penalizes higher logP or when in vitro permeability-solubility trade-offs favor a less lipophilic chemotype. [1][2]

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Benzamide Halogen Effects

The 2-fluoro substituent provides a unique electronic signature (strongly electron-withdrawing, small van der Waals radius) distinct from 2-chloro and 2-methoxy. Incorporating this compound into a congeneric series enables systematic SAR exploration of halogen bonding, dipole interactions, and metabolic stability at the ortho position. [1][3]

In Vitro Metabolic Stability Screening of Fluorinated vs. Non-Fluorinated Benzamide Scaffolds

As a representative of the ortho-fluorobenzamide sub-series, this compound serves as a test article in microsomal or hepatocyte stability assays. The fluorine blocking strategy is expected to confer longer half-life relative to unsubstituted or O-methylated analogs, making the compound a rational positive control or comparator in metabolic stability screening cascades. [3]

Quote Request

Request a Quote for 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.